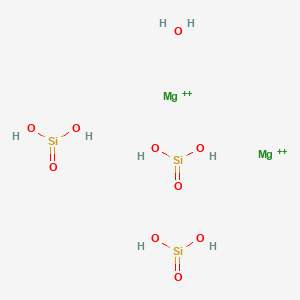

Dimagnesium;dihydroxy(oxo)silane;hydrate

Description

Chemical Name: Dimagnesium;dihydroxy(oxo)silane;hydrate Synonyms: Magnesium aluminosilicate hydrate, Almasilate, Simagel . Molecular Formula: AlMgOSi·H₂O Molecular Weight: 262.43 g/mol . Physical Properties:

- Appearance: White colloidal solid.

- Solubility: Insoluble in water but dispersible.

- pH Stability: 7.5–9.5 in aqueous dispersion .

Key Characteristics: - Exhibits excellent rheological and thixotropic properties.

- Non-toxic, odorless, and used primarily as a thickening, suspending, or stabilizing agent in pharmaceuticals, cosmetics, and industrial applications .

Properties

IUPAC Name |

dimagnesium;dihydroxy(oxo)silane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.3H2O3Si.H2O/c;;3*1-4(2)3;/h;;3*1-2H;1H2/q2*+2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEOOKKKXXCAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8Mg2O10Si3+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14987-04-3 (Parent) | |

| Record name | Sepiolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

300.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63800-37-3 | |

| Record name | Sepiolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimagnesium;dihydroxy(oxo)silane;hydrate can be synthesized through several methods. One common approach involves the reaction of magnesium salts with silicate solutions under controlled pH and temperature conditions. For example, mixing magnesium chloride (MgCl2) with sodium silicate (Na2SiO3) in an aqueous solution can lead to the formation of the desired compound. The reaction is typically carried out at room temperature, and the product is then filtered, washed, and dried to obtain the hydrated form.

Industrial Production Methods

In industrial settings, the production of dimagnesium;dihydroxy(oxo)silane;hydrate often involves large-scale precipitation processes. Magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2) is reacted with silicic acid (H4SiO4) under controlled conditions to produce the compound. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

Dimagnesium;dihydroxy(oxo)silane;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher silicate compounds, while reduction can produce lower oxidation state silicates. Substitution reactions can result in the formation of various organosilicon compounds.

Scientific Research Applications

Dimagnesium;dihydroxy(oxo)silane;hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst and reagent in various chemical reactions, including polymerization and condensation processes.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and biomaterials.

Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.

Mechanism of Action

The mechanism by which dimagnesium;dihydroxy(oxo)silane;hydrate exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic reactions, the compound can facilitate the formation of intermediate species that promote the desired chemical transformation. In biological systems, it may interact with specific enzymes or proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Analogues

Metasilicic Acid (Dihydroxy(oxo)silane)

- Molecular Formula : H₂SiO₃ (dihydroxy(oxo)silane) .

- Key Differences :

- Lacks magnesium and aluminum ions.

- Simpler structure with only silicon, oxygen, and hydroxyl groups.

- Properties :

- Contrast: Unlike magnesium aluminosilicate, metasilicic acid lacks colloidal stability in neutral pH and is less suited for rheological applications .

Magnesium Hydrate (Mg(OH)₂)

- Molecular Formula : Mg(OH)₂ .

- Basic (pH >10) vs. near-neutral pH of magnesium aluminosilicate.

- Properties :

- Contrast: Magnesium hydrate’s high alkalinity limits its use in pH-sensitive formulations, whereas magnesium aluminosilicate is compatible with neutral to slightly alkaline systems .

Dihydroxy(dimethyl)silane

- Molecular Formula : C₂H₈O₂Si (simplified) .

- Key Differences :

- Organic methyl groups replace magnesium and aluminum.

- Volatile and less stable in aqueous environments.

- Properties :

- Contrast : The organic substituents make it unsuitable for colloidal applications but ideal for hydrophobic materials .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Properties | Applications |

|---|---|---|---|---|---|

| Dimagnesium;dihydroxy(oxo)silane;hydrate | AlMgOSi·H₂O | 262.43 | Dispersible in water | Colloidal, thixotropic, pH 7.5–9.5 | Pharmaceuticals, cosmetics, coatings |

| Metasilicic acid | H₂SiO₃ | 78.10 | Reacts with water | Forms colloidal gels, pH-dependent | Chromatography, silica precursors |

| Magnesium hydrate | Mg(OH)₂ | 58.32 | Insoluble | Strong base (pH >10) | Antacids, flame retardants |

| Dihydroxy(dimethyl)silane | C₂H₈O₂Si | 104.16 | Organic solvents | Volatile, hydrophobic | Silicone polymers, coatings |

Stability and Adsorption Behavior

- Magnesium Aluminosilicate Hydrate: Exhibits strong inner-layer adsorption due to dihydroxy hydration states, enhancing colloidal stability in aqueous systems .

- Rare Earth Hydrates: Dihydroxy hydrated ions (e.g., rare earths) show stronger adsorption than monohydroxy species, analogous to magnesium aluminosilicate’s stability in dispersions .

- pH Sensitivity: Unlike iron(IV)-oxo dihydroxy species, which degrade at extreme pH, magnesium aluminosilicate maintains stability between pH 7.5–9.5, making it suitable for diverse formulations .

Industrial and Pharmacological Relevance

- Magnesium Aluminosilicate: Preferred in drug delivery for its inertness and ability to suspend active ingredients without chemical interaction .

- Hexamethyl Trioxatrisilinane: A cyclic siloxane () used in hydrophobic coatings, contrasting with magnesium aluminosilicate’s hydrophilic applications .

- Ursolic Acid Derivatives : While unrelated structurally, dihydroxy and oxo functional groups in plant-derived compounds (e.g., apple cuticles) highlight the ubiquity of such groups in natural and synthetic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.